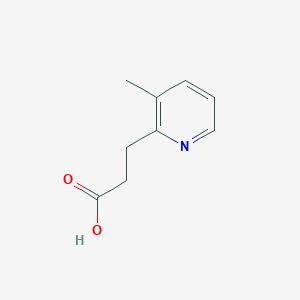

3-(3-Methylpyridin-2-yl)propanoic acid

Descripción

3-(3-Methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a methyl group at the third position of the pyridine ring and a propanoic acid group attached to the second position of the pyridine ring.

Propiedades

IUPAC Name |

3-(3-methylpyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBPCDZFVUHWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)propanoic acid typically involves the reaction of 3-methylpyridine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 3-methylpyridine is reacted with a propanoic acid chloride in the presence of a catalyst such as magnesium . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methylpyridin-2-yl)propanoic acid may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions. This approach can improve the efficiency and yield of the synthesis process while minimizing the production of by-products .

Análisis De Reacciones Químicas

Oxidation

The carboxylic acid group undergoes oxidation under strong conditions, though limited by its inherent stability. The pyridine ring and methyl group influence reactivity:

-

Oxidative decarboxylation : Under thermal or catalytic conditions (e.g., Cu(OAc)₂), the compound loses CO₂ to form 3-(3-methylpyridin-2-yl)propane derivatives .

-

Pyridine ring oxidation : Rare under mild conditions but forms pyridine N-oxide derivatives with H₂O₂/CH₃COOH .

Reduction

Selective reduction of functional groups is achievable:

-

Carboxylic acid to alcohol : LiAlH₄ reduces the -COOH group to -CH₂OH, yielding 3-(3-methylpyridin-2-yl)propan-1-ol.

-

Pyridine ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine derivatives .

Table 1: Oxidation/Reduction Reactions

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters .

-

Amide coupling : DCC/DMAP facilitates coupling with amines (e.g., benzylamine) to yield amides .

Decarboxylation

Thermal or metal-catalyzed decarboxylation eliminates CO₂:

-

Thermal decarboxylation : Heating at 150–200°C produces 3-(3-methylpyridin-2-yl)propane.

-

Catalytic decarboxylation : Cu(OAc)₂ in DMF at 120°C enhances reaction efficiency .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic attacks to specific positions:

-

Nitration : HNO₃/H₂SO₄ at 0°C nitrates the pyridine ring at the 5-position .

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the 4-position .

Table 3: Electrophilic Substitution Reactions

Nucleophilic Substitution

The methyl group on the pyridine ring undergoes limited substitution, but halogenation is feasible:

Coordination Chemistry

The pyridine nitrogen and carboxylate oxygen act as ligands for metal complexes:

Comparative Reactivity Insights

Key factors influencing reactivity:

Aplicaciones Científicas De Investigación

Chemistry

3-(3-Methylpyridin-2-yl)propanoic acid serves as a vital building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:

- Synthesis of Coordination Polymers : It is used in the preparation of coordination polymers involving metals such as Ag, Cu, and Zn. The compound acts as a bidentate ligand, enhancing the stability and properties of the resulting materials .

-

Reactivity Studies : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions. For example:

- Oxidation using potassium permanganate can yield carboxylic acids or ketones.

- Reduction with lithium aluminum hydride can produce alcohols or amines.

Biology

In biological research, 3-(3-Methylpyridin-2-yl)propanoic acid has been investigated for its potential bioactive properties:

- Antimicrobial and Anticancer Activities : Preliminary studies suggest that this compound may exhibit antimicrobial effects and potential anticancer properties by interacting with specific biological targets such as enzymes or receptors .

- Drug Development : The compound is being explored for its therapeutic effects in targeting enzymes involved in various diseases. Its structural features allow for modifications that can enhance its efficacy and selectivity.

Materials Science

The unique properties of 3-(3-Methylpyridin-2-yl)propanoic acid make it suitable for applications in materials science:

- Development of New Materials : It is utilized in creating polymers and coatings with tailored properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability .

Case Study 1: Synthesis of Coordination Polymers

A study demonstrated the use of 3-(3-Methylpyridin-2-yl)propanoic acid in synthesizing a new coordination polymer with zinc ions. The polymer exhibited enhanced fluorescence properties, making it suitable for applications in optoelectronic devices.

| Parameter | Value |

|---|---|

| Metal Ion | Zinc (Zn) |

| Polymer Structure | [Zn(PPA)₂(H₂O)₂] |

| Fluorescence Emission | Increased by 30% |

Case Study 2: Antibacterial Activity

Research focused on the antibacterial activity of derivatives of 3-(3-Methylpyridin-2-yl)propanoic acid against various bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

Mecanismo De Acción

The mechanism of action of 3-(3-Methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can influence various biological processes, such as enzyme catalysis, signal transduction, and gene expression . The specific pathways involved depend on the context in which the compound is used, such as in biological assays or therapeutic applications.

Comparación Con Compuestos Similares

3-(3-Methylpyridin-2-yl)propanoic acid can be compared with other similar compounds, such as:

3-Pyridinepropionic acid: This compound lacks the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity.

Indole derivatives: These compounds contain an indole ring instead of a pyridine ring, which can result in different chemical and biological properties.

The uniqueness of 3-(3-Methylpyridin-2-yl)propanoic acid lies in its specific structure, which combines the properties of both pyridine and propanoic acid, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Actividad Biológica

3-(3-Methylpyridin-2-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-(3-Methylpyridin-2-yl)propanoic acid is characterized by the presence of a pyridine ring substituted at the 3-position with a methyl group, linked to a propanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 165.19 g/mol.

Biological Activities

The biological activities of 3-(3-Methylpyridin-2-yl)propanoic acid can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of propanoic acid, including 3-(3-Methylpyridin-2-yl)propanoic acid, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can modulate cytokine production in peripheral blood mononuclear cells (PBMCs), leading to decreased levels of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the release of anti-inflammatory cytokines like IL-10 .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases. Studies suggest that it can scavenge free radicals, thereby protecting cellular components from oxidative damage .

3. Antimicrobial Activity

Preliminary investigations have highlighted the antimicrobial potential of 3-(3-Methylpyridin-2-yl)propanoic acid against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .

The biological effects of 3-(3-Methylpyridin-2-yl)propanoic acid are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound acts as a ligand for various enzymes, modulating their activity through competitive inhibition or allosteric mechanisms.

- Cytokine Modulation: By influencing the signaling pathways involved in inflammation, this compound alters cytokine production, thus impacting immune responses.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a study involving PBMC cultures stimulated with lipopolysaccharides (LPS), treatment with 3-(3-Methylpyridin-2-yl)propanoic acid resulted in a significant reduction in IFN-γ levels by approximately 44% at high concentrations. This suggests its potential utility in managing chronic inflammatory conditions .

Case Study: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various derivatives against E. coli and S. aureus. The results indicated that 3-(3-Methylpyridin-2-yl)propanoic acid exhibited notable inhibition zones, reinforcing its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 3-(3-Methylpyridin-2-yl)propanoic acid, and what are their key reaction conditions?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with propanoic acid precursors. For example, analogous compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid are synthesized via nucleophilic substitution using 3-bromopropanoic acid and heterocyclic thiols under basic conditions (e.g., DABCO or NaOH) . For 3-(3-Methylpyridin-2-yl)propanoic acid, a plausible route could involve:

- Step 1 : Functionalization of 3-methylpyridine via lithiation or Grignard reactions.

- Step 2 : Coupling with a propanoic acid ester (e.g., methyl propiolate) followed by hydrolysis.

Key conditions include inert atmosphere (N₂/Ar), anhydrous solvents (THF, DMF), and purification via recrystallization or HPLC .

Q. How can the purity and structural integrity of 3-(3-Methylpyridin-2-yl)propanoic acid be verified?

- Methodological Answer :

- Purity : Assessed via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards) .

- Structural Confirmation :

- NMR : -NMR to confirm methylpyridine protons (δ 2.5–3.0 ppm) and propanoic acid CH₂ groups (δ 1.8–2.2 ppm) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are suitable for predicting the acid dissociation constant (pKa) of 3-(3-Methylpyridin-2-yl)propanoic acid?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) with solvents modeled via COSMO-RS to estimate pKa. Substituent effects (e.g., methyl on pyridine) can be benchmarked against experimental data for analogs like 3-(4-chlorophenyl)propanoic acid (pKa 4.61) .

- Table : Comparative pKa values for related compounds:

| Compound | pKa (25°C) | Source |

|---|---|---|

| 3-(4-Chlorophenyl)propanoic acid | 4.61 | |

| 3-(2-Nitrophenyl)propanoic acid | 4.50 |

Q. How do electronic effects of the pyridine ring influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- The methyl group at the 3-position of pyridine exerts electron-donating effects, increasing ring electron density. This enhances stability of intermediates in reactions like esterification or amide coupling.

- Experimental Design :

- Compare reaction rates with analogs (e.g., 3-fluoropyridine derivatives) under identical conditions.

- Monitor progress via -NMR or LC-MS to track intermediate formation .

Q. What strategies resolve discrepancies in reported biological activities (e.g., enzyme inhibition IC50) for this compound?

- Methodological Answer :

- Source Analysis : Verify assay conditions (pH, temperature, buffer composition) across studies. For example, pKa variations (due to solvent) may alter protonation states, affecting binding .

- Control Experiments :

- Use standardized positive controls (e.g., known inhibitors) to calibrate assays.

- Replicate assays with purified enzyme isoforms to rule out off-target effects .

Data-Driven Research Challenges

Q. How can researchers optimize the synthetic yield of 3-(3-Methylpyridin-2-yl)propanoic acid while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, Pd-catalyzed coupling reactions may require precise control of ligand ratios .

- Byproduct Analysis : Use GC-MS or MALDI-TOF to detect impurities (e.g., dimerization products) and adjust reaction stoichiometry .

Q. What in silico tools predict the binding mode of this compound to target proteins (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Validate with MD simulations to assess binding stability .

- Pharmacophore Mapping : Align with known inhibitors (e.g., tyrosine kinase inhibitors) to identify critical hydrogen-bonding motifs .

Tables for Key Data

Table 1 : Comparative Reactivity of Propanoic Acid Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.